molecular formula C18H20N4 B8515669 1h-Pyrrolo[2,3-b]pyridine,2-[(4-phenyl-1-piperazinyl)methyl]-

1h-Pyrrolo[2,3-b]pyridine,2-[(4-phenyl-1-piperazinyl)methyl]-

Cat. No. B8515669
M. Wt: 292.4 g/mol
InChI Key: CBDYZPNYUKLAGK-UHFFFAOYSA-N
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Patent
US07470691B2

Procedure details

1H-pyrrolo[2,3-b]pyridine (47 mg, 0.40 mmol),1-phenylpiperazine (64.9 mg, 0.48 mmol), sodium acetate (72 mg, 0.53 mmol), and formaldehyde (0.48 mmol) were processed as described in Example 18 to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ 2.62 (m, 4H) 3.14 (m, 4H) 4.03 (s, 2H) 5.60 (s, 1H) 7.09 (m, 3H) 7.84 (m, 3H) 8.06 (dd, J=8.31, 1.53 Hz, 1H) 8.20 (dd, J=4.75, 1.70 Hz, 1H). (ESI) m/z 293 (M+H)+.
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
64.9 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Three
Quantity
0.48 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.[C:10]1([N:16]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:22]([O-])(=O)C.[Na+].C=O>>[C:10]1([N:16]2[CH2:21][CH2:20][N:19]([CH2:22][C:2]3[NH:1][C:5]4=[N:6][CH:7]=[CH:8][CH:9]=[C:4]4[CH:3]=3)[CH2:18][CH2:17]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
47 mg
Type
reactant
Smiles
N1C=CC=2C1=NC=CC2
Step Two
Name
Quantity
64.9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Three
Name
Quantity
72 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0.48 mmol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC1=CC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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